(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one
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Overview
Description
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one typically involves multi-step organic synthesis. Key steps may include:
Formation of the Tricyclic Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of Functional Groups: Sequential addition of benzoyl, hydroxyl, and methoxy groups through specific reagents and catalysts.
Purification: Techniques such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods: Industrial production may involve optimizing the synthetic route for scalability, including:
Batch or Continuous Flow Processes: To enhance yield and efficiency.
Catalyst Selection: Using catalysts that improve reaction rates and selectivity.
Green Chemistry Approaches: Minimizing waste and using environmentally friendly solvents and reagents.
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles in the presence of a base or acid catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes derived from the hydroxyl groups.
Reduction Products: Alcohols derived from the benzoyl group.
Substitution Products: Compounds with new functional groups replacing the methoxy group.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes.
Biochemical Pathways: Studying its interaction with biological molecules.
Medicine:
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure and reactivity.
Therapeutic Agents: Exploring its efficacy as a therapeutic agent for various diseases.
Industry:
Material Science: Application in the development of new materials with specific properties.
Chemical Manufacturing: Use in the production of specialty chemicals.
Mechanism of Action
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one: shares similarities with other tricyclic compounds featuring multiple functional groups.
Uniqueness:
Structural Complexity: The specific arrangement of functional groups and the tricyclic core make it unique.
Reactivity: Its ability to undergo diverse chemical reactions distinguishes it from simpler compounds.
Comparison with Similar Compounds
Tricyclic Compounds: Such as tricyclo[4.3.1.03,8]decanes with different substituents.
Polyfunctional Compounds: Featuring multiple hydroxyl, benzoyl, and methoxy groups.
This detailed article provides a comprehensive overview of (1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[43103,8]decan-4-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H20O9 |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17?,18+,20+,21-,22-/m0/s1 |
InChI Key |
UTKCEZMWSNDCMR-JQBDXDDDSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)C2[C@@]3(C[C@H]4C[C@]2([C@]([C@@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Origin of Product |
United States |
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